molecular formula C18H15S.F6Sb<br>C18H15F6SS B15129288 Triphenylsulfonium hexafluoroantimonate CAS No. 57840-38-7

Triphenylsulfonium hexafluoroantimonate

Cat. No.: B15129288
CAS No.: 57840-38-7
M. Wt: 499.1 g/mol
InChI Key: XQXNUAIVGUDYPW-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylsulfonium hexafluoroantimonate is a chemical compound widely used as a photoinitiator in cationic polymerization processes. It is known for its ability to generate strong acids upon exposure to light, which initiates polymerization reactions. This compound is particularly valuable in the production of photoresists, coatings, and adhesives due to its high reactivity and efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylsulfonium hexafluoroantimonate can be synthesized through the reaction of triphenylsulfonium chloride with antimony pentafluoride. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the product. The general reaction is as follows:

Ph3SCl+SbF5Ph3S+SbF6+Cl\text{Ph}_3\text{SCl} + \text{SbF}_5 \rightarrow \text{Ph}_3\text{S}^+\text{SbF}_6^- + \text{Cl}^- Ph3​SCl+SbF5​→Ph3​S+SbF6−​+Cl−

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain a product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Triphenylsulfonium hexafluoroantimonate primarily undergoes photolysis, where exposure to UV light leads to the generation of a strong acid. This acid can then catalyze various polymerization reactions. The compound can also participate in electron impact reactions, resulting in the formation of volatile products such as diphenyl sulfide, benzene, and biphenyl .

Common Reagents and Conditions

    Photolysis: UV light (210-350 nm)

    Electron Impact: Electron beams (20 keV)

Major Products Formed

    Photolysis: Strong acids that initiate polymerization

    Electron Impact: Diphenyl sulfide, benzene, biphenyl

Scientific Research Applications

Triphenylsulfonium hexafluoroantimonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which triphenylsulfonium hexafluoroantimonate exerts its effects is through photolysis. Upon exposure to UV light, the compound generates a strong acid that initiates cationic polymerization. The molecular targets include epoxy groups in resins, leading to the formation of crosslinked polymer networks. The pathways involved are primarily related to the generation of reactive intermediates that propagate the polymerization reaction .

Comparison with Similar Compounds

Similar Compounds

  • Triphenylsulfonium triflate
  • Triarylsulfonium hexafluorophosphate
  • Diphenyliodonium hexafluoroantimonate

Uniqueness

Triphenylsulfonium hexafluoroantimonate is unique due to its high reactivity and efficiency as a photoinitiator. It has a broader absorption range (210-350 nm) compared to other similar compounds, making it more versatile in various applications . Additionally, its ability to generate strong acids upon photolysis makes it particularly effective in initiating polymerization reactions in both industrial and research settings.

Properties

CAS No.

57840-38-7

Molecular Formula

C18H15S.F6Sb
C18H15F6SS

Molecular Weight

499.1 g/mol

IUPAC Name

hexafluoroantimony(1-);triphenylsulfanium

InChI

InChI=1S/C18H15S.6FH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

XQXNUAIVGUDYPW-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[Sb-](F)(F)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.